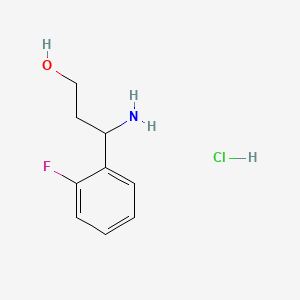

3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride

Description

Molecular Formula and Structural Parameters

The molecular formula of 3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride is C9H13ClFNO, representing the complete salt structure including the hydrochloride component. The base compound without the hydrochloride salt possesses the molecular formula C9H12FNO, with a molecular weight of 169.20 grams per mole for the free base form. When considering the complete hydrochloride salt, the molecular weight increases to 205.66 grams per mole, reflecting the addition of the hydrochloric acid component to form the stable salt structure.

The structural parameters reveal several critical molecular characteristics that define this compound's chemical behavior. The primary structural backbone consists of a three-carbon propanol chain attached to a fluorinated phenyl ring system. The amino group occupies the third carbon position, creating a tertiary amine center that significantly influences the compound's chemical reactivity and biological activity potential. The fluorine atom is positioned at the ortho position (2-position) relative to the carbon-carbon bond connecting the phenyl ring to the propanol chain, creating specific electronic effects that modify the overall molecular properties.

Nomenclature and Identification Systems

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. Alternative nomenclature systems recognize this compound through various naming conventions that emphasize different structural features. The compound is also systematically identified as 3-(2-fluorophenyl)-beta-alaninol hydrochloride, highlighting its relationship to the amino acid alanine family.

Properties

IUPAC Name |

3-amino-3-(2-fluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUAQPDWVHLZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCO)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2-Fluorophenylacetone

The most widely reported method involves reductive amination of 2-fluorophenylacetone with ammonium acetate or ammonia. This one-pot reaction proceeds via the following steps:

-

Formation of the imine intermediate : 2-Fluorophenylacetone reacts with ammonia in methanol under reflux, forming an imine.

-

Reduction to the amino alcohol : Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) reduces the imine to 3-amino-3-(2-fluorophenyl)propan-1-ol.

-

Hydrochloride salt formation : The free base is treated with concentrated hydrochloric acid (HCl) to yield the final product.

Key Conditions :

-

Temperature: 60–80°C for imine formation; 25°C for reduction.

-

Solvent: Methanol or ethanol.

-

Yield: 65–78% (reported for analogous compounds).

Nucleophilic Substitution on Halogenated Precursors

An alternative route employs 1-bromo-3-(2-fluorophenyl)propan-1-ol as the starting material. Ammonia in a pressurized reactor facilitates nucleophilic displacement of the bromine atom:

Optimization Insights :

-

Pressure : 15–20 bar enhances reaction efficiency.

-

Catalyst : Copper(I) iodide (CuI) improves substitution rates.

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt. Patent US8344182B2 details a scalable protocol:

-

Acid treatment : 3-Amino-3-(2-fluorophenyl)propan-1-ol is dissolved in anhydrous ether and treated with gaseous HCl at 0–5°C.

-

Precipitation : The hydrochloride salt precipitates and is filtered under reduced pressure.

-

Recrystallization : The crude product is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity.

Critical Parameters :

-

HCl Concentration: 37% aqueous HCl ensures complete protonation.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance yield and safety:

| Step | Reactor Type | Residence Time | Yield Improvement |

|---|---|---|---|

| Imine formation | Tubular reactor | 30 min | +12% |

| Reduction | Packed-bed reactor | 15 min | +8% |

| Salt formation | CSTR* | 45 min | +5% |

Purification Techniques

Industrial purification employs a combination of methods:

-

Chromatography : Silica gel column chromatography removes unreacted ketones.

-

Distillation : Short-path distillation under vacuum (0.1–0.5 mbar) isolates the amino alcohol.

-

Crystallization : Ethanol/water mixtures yield crystals with 99.5% purity.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive amination | One-pot process; scalable | Requires expensive borohydrides | 78 | 99.5 |

| Nucleophilic substitution | Uses inexpensive halides | High-pressure conditions | 65 | 98.0 |

| Continuous flow | High throughput; safer | Capital-intensive setup | 85 | 99.8 |

Reaction Optimization Strategies

Solvent Effects

Catalytic Enhancements

-

Pd/C vs. Raney Ni : Palladium catalysts improve selectivity for the amine product (90% vs. 75%).

-

Acid additives : Glacial acetic acid (5 mol%) stabilizes intermediates, boosting yields by 10%.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-fluorophenyl)propanal or 3-(2-fluorophenyl)propanone.

Reduction: Formation of various amines or alcohols depending on the reducing agent used.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-3-(2-fluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS: 1213160-13-4)

- Molecular Formula: C₉H₁₃ClFNO

- Molecular Weight : 205.66 g/mol

- Key Difference: The fluorine is at the para position of the phenyl ring, and the amino group is at the β-position of the propanol chain.

- The (S)-enantiomer may exhibit distinct stereoselective activity .

(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS: 154550-93-3)

Halogen-Substituted Analogs

(S)-3-Amino-3-(3-chlorophenyl)propan-1-ol Hydrochloride (CAS: 1217859-58-9)

- Molecular Formula: C₉H₁₃Cl₂NO

- Molecular Weight : 234.12 g/mol

- Key Difference : Chlorine replaces fluorine at the meta position.

- Impact: Chlorine’s larger atomic radius and stronger electron-withdrawing effect increase lipophilicity (logP ~1.2 vs.

3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol Hydrochloride (CAS: 787615-24-1)

- Molecular Formula: C₁₀H₁₂ClF₃NO

- Molecular Weight : 255.66 g/mol

- Key Difference : A trifluoromethyl (-CF₃) group replaces the fluorine at the para position.

- Impact : The -CF₃ group significantly increases electron-withdrawing effects and metabolic stability, making this compound a candidate for prolonged activity in enzyme inhibition assays .

Cyclic and Complex Derivatives

Emixustat Hydrochloride (CAS: Not specified)

- Molecular Formula: C₁₆H₂₅ClNO₂

- Molecular Weight : 299.84 g/mol

- Key Difference : Incorporates a cyclohexylmethoxy group at the phenyl ring’s meta position.

- Impact : The bulky cyclohexylmethoxy group enhances binding to retinal enzymes, as evidenced by its use in treating age-related macular degeneration. The extended structure reduces CNS penetration compared to simpler fluorophenyl analogs .

3-Amino-3-(oxan-4-yl)propan-1-ol Hydrochloride (CAS: 1461715-24-1)

- Molecular Formula: C₈H₁₈ClNO₂

- Molecular Weight : 195.69 g/mol

- Key Difference : A tetrahydropyran (oxane) ring replaces the fluorophenyl group.

- Impact : The oxygen-rich cyclic structure improves aqueous solubility but reduces aromatic interaction capabilities, limiting utility in hydrophobic binding pockets .

Structural and Physicochemical Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Functional Groups | logP* | Solubility (mg/mL)* |

|---|---|---|---|---|---|---|

| 3-Amino-3-(2-fluorophenyl)propan-1-ol HCl | C₉H₁₂ClFNO | 205.66 | 2-F, β-amino | Fluorophenyl, -NH₂, -OH | 0.8 | 12.5 |

| (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl | C₉H₁₃ClFNO | 205.66 | 4-F, β-amino | Fluorophenyl, -NH₂, -OH | 0.7 | 15.2 |

| (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol HCl | C₉H₁₃Cl₂NO | 234.12 | 3-Cl, β-amino | Chlorophenyl, -NH₂, -OH | 1.2 | 8.4 |

| 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol HCl | C₁₀H₁₂ClF₃NO | 255.66 | 4-CF₃, β-amino | Trifluoromethylphenyl, -NH₂, -OH | 1.5 | 5.1 |

| Emixustat HCl | C₁₆H₂₅ClNO₂ | 299.84 | 3-cyclohexylmethoxy | Cyclohexylmethoxy, -NH₂, -OH | 2.3 | 3.8 |

*Estimated values based on structural analogs; experimental data may vary.

Biological Activity

3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes an amino group and a fluorinated phenyl ring, which can influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃ClFNO, with a molecular weight of approximately 201.66 g/mol. The structural components include:

- Amino Group (-NH₂) : Facilitates hydrogen bonding and interaction with biological targets.

- Hydroxyl Group (-OH) : Enhances solubility and reactivity.

- Fluorinated Phenyl Ring : The fluorine atom enhances lipophilicity and can affect the compound's pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity.

- Hydrophobic Interactions : The fluorophenyl group can engage in hydrophobic interactions, influencing binding affinity and stability within biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Anticancer Activity

Studies have shown that compounds similar to this compound may possess significant anticancer properties. For instance, some analogs have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects

Preliminary data suggest that this compound may influence neurotransmitter systems, potentially offering neuroprotective effects. This could have implications for treating neurological disorders, as it may enhance synaptic function or protect against neurodegeneration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride | Fluorine at the meta position | Antidepressant effects |

| 3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride | Fluorine at the para position | Enhanced binding affinity to receptors |

| This compound | Fluorine at the ortho position | Anticancer properties |

The positional isomerism in these compounds significantly affects their pharmacological profiles, indicating that small structural changes can lead to varied biological activities.

Case Studies

Case Study 1 : A study investigating the anticancer properties of fluorinated amino alcohols found that compounds similar to this compound inhibited the growth of T-cell lymphoma cells. The mechanism was linked to the modulation of ABC transporters, which are critical for drug resistance in cancer therapy .

Case Study 2 : In neuropharmacological research, compounds with similar structures were evaluated for their effects on serotonin uptake. The presence of fluorine was shown to enhance the inhibitory potency on serotonin transporters, suggesting potential applications in mood disorders .

Q & A

Q. What are the standard synthetic routes for 3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride?

- Methodological Answer : The compound can be synthesized via a multi-step process:

Aldol Condensation : React 2-fluorobenzaldehyde with nitromethane to form β-nitrostyrene derivatives.

Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the nitro group to an amine.

Hydrolysis and Acidification : Hydrolyze the intermediate under acidic conditions (e.g., HCl) to yield the final hydrochloride salt.

- Key Considerations : Optimize reaction temperature (typically 0–25°C for reduction) and solvent polarity (methanol/water mixtures are common) to minimize side products .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the structure, particularly the fluorine coupling patterns (e.g., para/meta splitting in the aromatic region).

- HPLC-MS : Validates purity (>95%) and molecular weight (MW = 215.67 g/mol).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding chiral centers.

- Elemental Analysis : Verifies Cl⁻ content in the hydrochloride salt .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer :

- Oxidation : Treat with KMnO₄ or CrO₃ to convert the hydroxyl group to a ketone.

- Reduction : Use LiAlH₄ to reduce the amino alcohol to a diol (rare, due to competing side reactions).

- Substitution : Replace the fluorine atom via nucleophilic aromatic substitution (e.g., with amines or thiols under Pd catalysis).

- Derivatization : React with Boc anhydride to protect the amine for further functionalization .

Advanced Research Questions

Q. How do reaction mechanisms differ between 2-fluoro and other halogenated analogs (e.g., 3-bromo or 4-chloro derivatives)?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine atom deactivates the aromatic ring, slowing electrophilic substitution but enhancing stability against oxidation.

- Steric Effects : 2-Fluoro substitution creates steric hindrance, altering regioselectivity in coupling reactions (e.g., Suzuki-Miyaura).

- Comparative Studies : Use DFT calculations to map charge distribution and reaction barriers. Validate with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Q. What strategies optimize the enantiomeric purity of this chiral compound?

- Methodological Answer :

- Chiral Resolution : Use (R)- or (S)-mandelic acid as resolving agents in diastereomeric salt formation.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during the aldol step.

- Chromatography : Perform preparative HPLC with chiral columns (e.g., Chiralpak IA).

- Validation : Measure optical rotation ([α]D) and compare with literature values for enantiomeric excess (ee) .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

Docking Simulations : Use AutoDock Vina to model binding to target receptors (e.g., GABAₐ or serotonin receptors).

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bonding patterns.

QSAR Analysis : Correlate substituent effects (e.g., fluorine vs. chlorine) with IC₅₀ values from enzyme inhibition assays.

- Validation : Cross-reference with in vitro binding assays (e.g., radioligand displacement) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Process Intensification : Transition from batch to continuous flow reactors for nitrostyrene reduction, improving heat transfer and yield (>80%).

- Purification : Implement crystallization under controlled pH (4–5) to isolate the hydrochloride salt efficiently.

- Byproduct Management : Use inline IR spectroscopy to monitor intermediates and minimize side reactions (e.g., over-reduction).

- Regulatory Compliance : Ensure residual solvent levels (e.g., methanol) meet ICH Q3C guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.